![molecular formula C13H17NO4 B1398929 Methyl 5-amino-2-(oxan-4-yloxy)benzoate CAS No. 1304304-90-2](/img/structure/B1398929.png)
Methyl 5-amino-2-(oxan-4-yloxy)benzoate
Overview
Description
“Methyl 5-amino-2-(oxan-4-yloxy)benzoate” is likely a benzoate ester and an ether. Benzoate esters are often used as intermediates in the synthesis of other organic compounds. They are also commonly used as food preservatives . Ethers are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups — and are known for their stability and resistance to oxidation .
Molecular Structure Analysis
The molecular structure of a compound like “Methyl 5-amino-2-(oxan-4-yloxy)benzoate” would likely involve a benzene ring (from the benzoate), an ether linkage (from the oxan-4-yloxy), and an amino group .Chemical Reactions Analysis
Benzoate esters undergo hydrolysis to yield the parent carboxylic acid and alcohol. They can also react with amines to form amides in a reaction known as aminolysis .Scientific Research Applications
Cyclization and Base Reactions
- Methyl 5-amino-2-(oxan-4-yloxy)benzoate was found to cyclize in the presence of bases, forming 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This reaction occurred regardless of the base's strength (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Photopolymerization
- A compound related to Methyl 5-amino-2-(oxan-4-yloxy)benzoate was used as a photoiniferter, a type of photoinitiator, in experiments. It decomposed under UV irradiation to generate radicals, indicating potential applications in photopolymerization processes (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Synthesis of Radioactive Compounds
- Methyl 5-amino-2-(oxan-4-yloxy)benzoate was used in the synthesis of radioactively labeled compounds, specifically [benzyl‐7‐3H] and [benzoyl‐7‐14C] derivatives. This suggests applications in tracer studies and medical imaging (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
Adenosine Receptor Ligands
- Amino-3,5-dicyanopyridines, structurally related to Methyl 5-amino-2-(oxan-4-yloxy)benzoate, were synthesized and evaluated as adenosine receptor ligands. These compounds showed potential for treating neuropathic pain, indicating therapeutic applications (Betti et al., 2019).
Hydrogen-Bonded Molecular Structures
- Studies on 4-pyrazolylbenzoates, closely related to Methyl 5-amino-2-(oxan-4-yloxy)benzoate, revealed the formation of hydrogen-bonded supramolecular structures. This has implications for the development of new materials with specific molecular architectures (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Photoluminescent Properties
- 1,3,4-Oxadiazole derivatives, structurally similar to Methyl 5-amino-2-(oxan-4-yloxy)benzoate, exhibited photoluminescent properties. These compounds showed potential for use in materials science, particularly in the development of new luminescent materials (Han, Wang, Zhang, & Zhu, 2010).
Safety And Hazards
properties
IUPAC Name |
methyl 5-amino-2-(oxan-4-yloxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-16-13(15)11-8-9(14)2-3-12(11)18-10-4-6-17-7-5-10/h2-3,8,10H,4-7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSYEWVCDPVMSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)OC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-(oxan-4-yloxy)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.